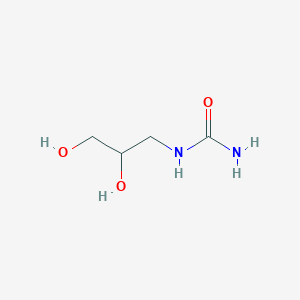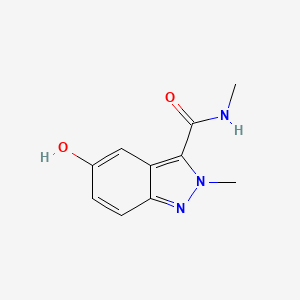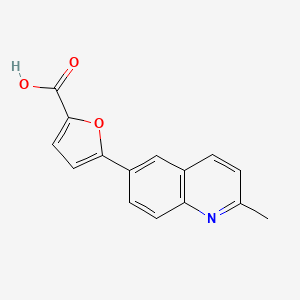![molecular formula C8H10O B12616308 7-Methylidenebicyclo[4.1.0]heptan-2-one CAS No. 918403-14-2](/img/structure/B12616308.png)
7-Methylidenebicyclo[4.1.0]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylidenebicyclo[4.1.0]heptan-2-one: is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[410]heptane ring system with a methylidene group at the 7-position and a ketone functional group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[4.1.0]heptan-2-one typically involves the following steps:
Cyclization Reaction: The starting material, often a suitable diene, undergoes a cyclization reaction to form the bicyclic ring system.
Introduction of Methylidene Group: The methylidene group is introduced at the 7-position through a series of reactions, such as alkylation or methylenation.
Oxidation to Ketone: The final step involves the oxidation of the appropriate carbon atom to introduce the ketone functional group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation reactions, often using catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
7-Methylidenebicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Methylidenebicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Methylidenebicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar bicyclic structure but with different substituents.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains an oxygen atom in the ring system, leading to different chemical properties.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Different ring system and substituents.
Uniqueness
7-Methylidenebicyclo[410]heptan-2-one is unique due to its specific combination of a bicyclic ring system, a methylidene group, and a ketone functional group
特性
CAS番号 |
918403-14-2 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
7-methylidenebicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C8H10O/c1-5-6-3-2-4-7(9)8(5)6/h6,8H,1-4H2 |
InChIキー |
HDELAVGFMZHARJ-UHFFFAOYSA-N |
正規SMILES |
C=C1C2C1C(=O)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


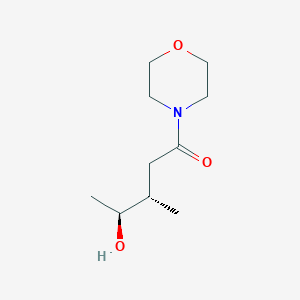
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
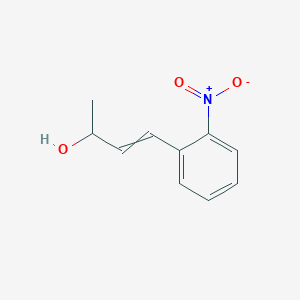


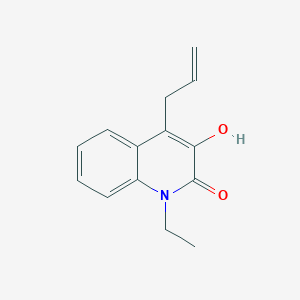
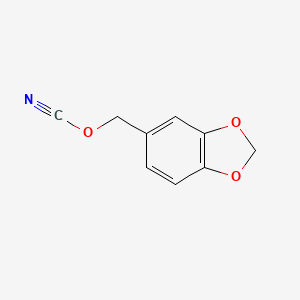
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
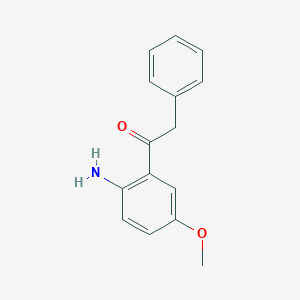
-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
